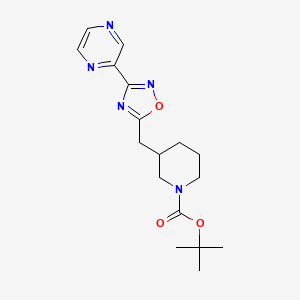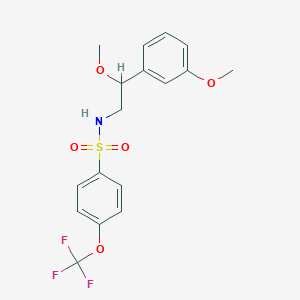
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as MMB-TS, is a chemical compound that has been synthesized for its potential use in scientific research. MMB-TS belongs to the class of sulfonamide compounds, which have been shown to have various biological activities.
Aplicaciones Científicas De Investigación
Vasospasm Treatment Research
One significant application of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide-related compounds is in the treatment of cerebral vasospasm following subarachnoid hemorrhage. A study by Zuccarello et al. (1996) explored the effectiveness of endothelin receptor antagonists in preventing vasospasm, which is a critical area of research for improving outcomes in patients with subarachnoid hemorrhage (Zuccarello et al., 1996).
Anticancer and Anti-HCV Applications
Another field of application is in the synthesis of derivatives with potential anticancer, anti-inflammatory, analgesic, and anti-HCV properties. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their activities in these areas. Their research opens up possibilities for the development of new therapeutic agents targeting various diseases, including cancer and hepatitis C (Küçükgüzel et al., 2013).
Polymerization Applications
In the field of materials science, compounds related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide have been utilized in the polymerization of ethylene and acrylates. Skupov et al. (2007) investigated palladium-based polymerization catalysts and demonstrated their efficacy in forming high molecular weight polymers, indicating their potential use in creating new materials (Skupov et al., 2007).
Photosensitizers in Photodynamic Therapy
Compounds with structural similarities have also been explored as photosensitizers for photodynamic therapy, a treatment modality for cancer. Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative that showed high singlet oxygen quantum yield, a crucial property for effective photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Conformation and Assembly in Crystal Structure
The influence of chemical modifications on the conformation and crystal structure of arylsulfonamide para-alkoxychalcones has been studied by Castro et al. (2013). Their research provides insights into how small changes in chemical structure can significantly impact molecular conformation and crystal packing, which is vital for the development of pharmaceuticals and materials (Castro et al., 2013).
Propiedades
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S/c1-24-14-5-3-4-12(10-14)16(25-2)11-21-27(22,23)15-8-6-13(7-9-15)26-17(18,19)20/h3-10,16,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFZSIXFWNDLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

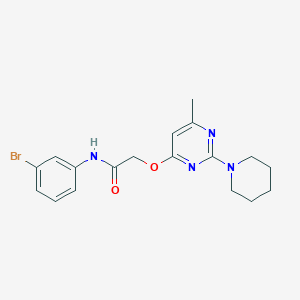
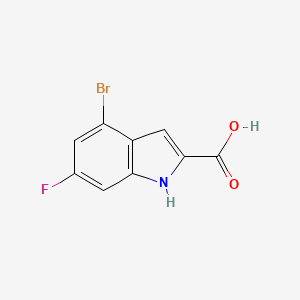
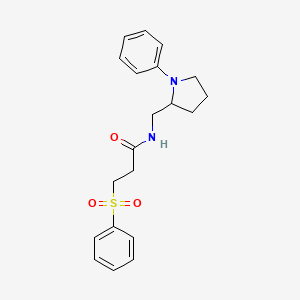
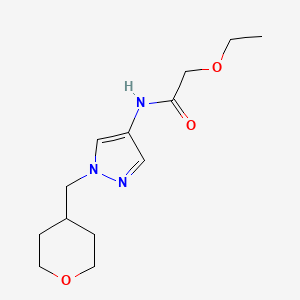
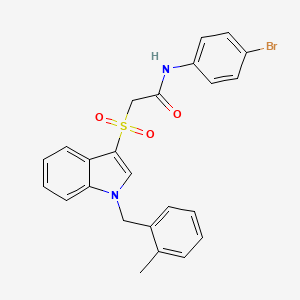
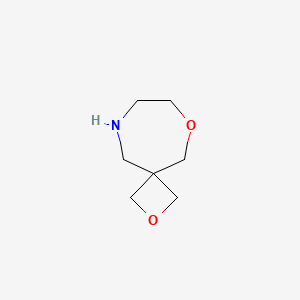



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2927954.png)

![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)

